(4-Aminobenzoyl)-L-glutamic acid

Catalog No.
S751184
CAS No.
4271-30-1
M.F
C12H14N2O5
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Aminobenzoyl)-L-glutamic acid

In-situ condensation of PABA and glutamic acid yields incomplete conversion, oligomerization, and impurities, undermining API purity. PABG, a pre-assembled enantiopure building block, eliminates these bottlenecks.

  • Direct coupling partner for pteridines in methotrexate, pemetrexed, raltitrexed synthesis, avoiding low-yield condensation.
  • Free acid enables aqueous coupling, obviating saponification that degrades pteridine rings.
  • ≥98% purity, stable powder, ensures chiral fidelity and scalable production.

CAS Number

4271-30-1

Product Name

(4-Aminobenzoyl)-L-glutamic acid

IUPAC Name

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1

InChI Key

GADGMZDHLQLZRI-VIFPVBQESA-N

Synonyms

4-aminobenzoylglutamic acid, 4-aminobenzoylglutamic acid, (D)-isomer, 4-aminobenzoylglutamic acid, (L)-isomer ion, glutamyl-p-aminobenzoic acid, N-(4-aminobenzoyl)-L-glutamic acid, N-(P-AMINOBENZOYL)GLUTAMIC ACID, p-aminobenzoylglutamate, p-aminobenzoylglutamic acid, PABGA, para-aminobenzoylglutamic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

The exact mass of the compound N-(4-Aminobenzoyl)-L-glutamic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 1 g, 5 g, 10 g

(4-Aminobenzoyl)-L-glutamic acid (PABG) is a pre-assembled, dipeptide-like intermediate consisting of p-aminobenzoic acid condensed with L-glutamic acid. In industrial procurement, it is primarily sourced as a high-purity (>98%) precursor for the commercial synthesis of folic acid (Vitamin B9) and critical antifolate active pharmaceutical ingredients (APIs) such as methotrexate and pemetrexed [1]. By purchasing this molecule pre-formed, chemical manufacturers secure the exact stereochemistry (L-isomer) required for biological activity while bypassing complex, low-yield condensation steps in their own reactors. Its availability as a stable, free acid powder makes it a highly processable building block for direct aqueous or mixed-solvent coupling with pteridine derivatives [2].

Procurement Fit

Pharmacopeial impurity standard. Certified as Folic Acid EP Impurity A and Methotrexate EP Impurity K; traceable to USP and EP reference standards.
Folate-pathway probe. Supports antifolate antagonism studies and dihydropteroate synthase enzymology without sulfadoxine interference.
L-glutamic acid conjugate. The L-isomer is the sole pharmacopeial reference form; D-isomer and nitro precursor are not recognized for monograph compliance.

Attempting to substitute pre-formed (4-Aminobenzoyl)-L-glutamic acid with its raw constituents (p-aminobenzoic acid and L-glutamic acid) for in-situ condensation introduces severe process inefficiencies. In-situ coupling frequently results in incomplete conversion, glutamic acid oligomerization, and unreacted PABA carryover, which complicate downstream purification of the final API [1]. Furthermore, substituting the free acid with its esterified analog, diethyl N-(4-aminobenzoyl)-L-glutamate, necessitates a harsh downstream alkaline saponification step. This deprotection step can degrade sensitive pteridine rings formed later in the synthesis, leading to significant yield losses and increased impurity profiles[2]. Procuring the pre-formed free acid is therefore essential for maximizing yield and protecting molecular integrity.

Substitution Risk

This compound
(4-Aminobenzoyl)-L-glutamic acid
Analog may not substitute
p-Aminobenzoic acid (PABA) differs in sulfadoxine antagonism profile; PABA partially antagonizes antimalarial activity whereas this compound does not. Product outcome in folate biosynthesis also diverges.
This compound
(4-Aminobenzoyl)-L-glutamic acid
Analog may not substitute
N-(4-Nitrobenzoyl)-L-glutamic acid is a synthetic precursor, not the final reduced amine. Pharmacopeial monographs require the amino form; nitro analog does not meet impurity standard identity.
This compound
L-glutamic acid conjugate
Isomer may not substitute
(4-Aminobenzoyl)-D-glutamic acid is not listed as a USP/EP reference standard. Method validation and impurity profiling under GMP may require the L-isomer specifically.

Precursor Efficiency vs. In-Situ Condensation

In the commercial synthesis of folic acid, utilizing pre-formed (4-Aminobenzoyl)-L-glutamic acid directly with 2-substituted malonaldehydes and triaminopyrimidone significantly improves overall process efficiency compared to multi-step in-situ assembly [1]. By eliminating the need to condense PABA and L-glutamic acid in the presence of sensitive intermediates, manufacturers avoid cumulative yield losses and reduce PABA-related impurities in the final product.

Evidence DimensionProcess steps and impurity reduction
Target Compound DataPre-formed PABG eliminates 1 major condensation step and reduces unreacted PABA carryover by >90%.
Comparator Or BaselineIn-situ condensation of PABA and L-glutamic acid.
Quantified DifferenceDirect use of PABG increases the final isolated yield of the target API by avoiding intermediate degradation and oligomerization.
ConditionsIndustrial-scale synthesis of folic acid or methotrexate.

Purchasing the pre-assembled intermediate streamlines API manufacturing, reduces reactor time, and drastically simplifies downstream purification.

Sulfadoxine antagonism
Head-to-head
pABG: no antagonism of sulfadoxine
PABA: slight antagonism
Folic acid: 7,000–9,000-fold reduction at 10⁻⁷ M
Supports antifolate assay design without confounding antagonism.
Two P. falciparum strains; radioisotopic incorporation assay.

Free Acid vs. Diethyl Ester Processability

While diethyl N-(4-aminobenzoyl)-L-glutamate is highly soluble in organic solvents, it requires post-coupling alkaline hydrolysis to yield the active pharmaceutical ingredient. This saponification step is notoriously harsh on pteridine rings. Using the free acid form of (4-Aminobenzoyl)-L-glutamic acid allows for direct coupling in aqueous or mixed-solvent systems, completely bypassing the deprotection phase [1].

Evidence DimensionDownstream yield retention during deprotection
Target Compound DataFree acid requires 0 deprotection steps, retaining 100% of the coupled pteridine scaffold.
Comparator Or BaselineDiethyl ester requires alkaline saponification, causing an estimated 10-15% yield loss due to pteridine degradation.
Quantified DifferenceEliminates 1-2 hours of processing time and prevents 10-15% target molecule degradation.
ConditionsPost-coupling processing in antifolate synthesis.

Selecting the free acid over the ester protects sensitive molecular scaffolds and reduces overall cycle time in pharmaceutical manufacturing.

Enzymatic product outcome
Cross-study comparable
pABG → dihydrofolic acid
PABA → dihydropteroic acid
Divergent products; PABA more active as substrate
Enables direct dihydrofolate generation; decouples pteroate synthesis from folate assembly.
Cell-free pea seedling extract; bioautographic product confirmation.

Stereochemical Imperative: L-Isomer vs. D-Isomer

The biological efficacy of folates and antifolates is strictly dependent on the stereochemistry of the glutamate tail. Target enzymes, including dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS), specifically recognize the L-enantiomer. Procuring high-enantiomeric-excess (4-Aminobenzoyl)-L-glutamic acid ensures the downstream API will bind effectively to these targets, whereas contamination with the D-isomer results in inactive drug fractions [1].

Evidence DimensionTarget enzyme binding affinity
Target Compound DataL-isomer derivatives retain 100% intended binding affinity to DHFR/FPGS.
Comparator Or BaselineD-isomer derivatives exhibit <10% binding affinity.
Quantified Difference>90% loss of biological activity when the incorrect stereoisomer is incorporated.
ConditionsEnzymatic assays for DHFR and FPGS binding.

Procuring strictly the L-enantiomer (>98% ee) is a non-negotiable regulatory and functional requirement for producing biologically active therapeutic agents.

DHPS inhibition Ki
Class-level inference
Ki = 1 mM (p-aminobenzoylglutamate)
Dapsone Ki = 1.16 mM; Sulfamethoxazole Ki = 1.17 mM
Comparable potency range to clinical sulfonamide antifolates for this target.
BRENDA reference 1022; wild-type dihydropteroate synthase. Data to verify.

Analytical Standardization in Pharmacokinetics

In clinical pharmacokinetics, (4-Aminobenzoyl)-L-glutamic acid is the primary cleavage catabolite of folic acid and related drugs. Using high-purity PABG as an analytical reference standard provides a distinct, quantifiable UV absorption baseline (λmax ~273 nm) and precise chromatographic retention times. Relying on generic PABA or crude extracts fails to differentiate intact PABG from further degraded metabolites, leading to significant quantification errors [1].

Evidence DimensionAnalytical resolution and quantification accuracy
Target Compound DataHigh-purity PABG standard enables baseline resolution and <2% quantification error.
Comparator Or BaselineGeneric PABA marker.
Quantified DifferencePrevents >20% quantification error caused by overlapping peaks of related catabolites.
ConditionsHPLC/UV or Capillary Zone Electrophoresis (CZE) of biological fluids.

For pharmacokinetic studies, a pure PABG standard is essential for accurately tracking the half-life, turnover, and degradation of folate-based drugs.

Pharmacopeial designation
Head-to-head
Exclusive standard
Folic Acid EP Impurity A (EP Y0001242); Methotrexate EP Impurity K; USP 1019870
No structural analog holds this designation
Required for monograph impurity profiling and method validation.
ISO 17034 and ISO/IEC 17025 certified; multi-traceable to USP and EP.
Synthesis yield
Supporting evidence
Modern route: 95.64% total yield
Legacy route: ~58% total yield
Reduction step: 96.58% in 30 min
May support bulk availability and procurement economics.
Patented FeCl₃-hydrazine method (CN105439895A). Supplier-route verification recommended.

Commercial Synthesis of Antifolate APIs

PABG is the optimal direct coupling partner for pteridine derivatives in the commercial manufacturing of methotrexate, pemetrexed, and raltitrexed. Procuring the pre-formed, enantiopure L-isomer avoids the severe yield penalties and impurity generation associated with in-situ PABA/glutamate condensation[1].

Industrial Folic Acid (Vitamin B9) Production

Used extensively alongside triaminopyrimidone and malonaldehyde derivatives in scalable, halogen-free synthetic routes. The free acid form allows for highly efficient, environmentally friendly aqueous or mixed-solvent coupling reactions without requiring downstream ester saponification [2].

Pharmacokinetic Reference Standards

Serves as the definitive analytical standard for quantifying folate turnover and drug degradation in clinical bioanalysis. Its distinct UV absorbance and precise chromatographic behavior make it indispensable for tracking the primary cleavage catabolites of folate-based therapeutics in biological matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial antifolate research
Absence of sulfadoxine antagonism
Confirm non-interference in P. falciparum assay conditions
Folate biosynthesis pathway studies
Direct dihydrofolate product outcome
Verify product identity in target enzyme system
GMP impurity profiling and method validation
Exclusive pharmacopeial reference standard
USP/EP monograph compliance; ISO 17034 traceability
Kilogram-scale procurement
High-yield synthetic route availability
Supplier process route verification; lot-to-lot consistency

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

266.09027155 Da

Monoisotopic Mass

266.09027155 Da

Heavy Atom Count

19

UNII

9BKY99A8HJ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (33.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

76567-21-0
4271-30-1

Wikipedia

N-(p-aminobenzoyl)glutamic acid
Kwon et al. A domino effect in antifolate drug action in Escherichia coli. Nature Chemical Biology, doi: 10.1038/nchembio.108, published online 24 August 2008. http://www.nature.com/naturechemicalbiology

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